molecular formula C15H15N3O B1419881 2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE CAS No. 1105195-10-5

2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE

Cat. No.: B1419881
CAS No.: 1105195-10-5
M. Wt: 253.3 g/mol
InChI Key: DQGFNYHIWVQJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of catalysts such as iodine or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce halogenated imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its selective binding to molecular targets, such as COX-2, and its potential for reduced side effects compared to other non-selective inhibitors .

Properties

IUPAC Name

2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-4-3-9-18-14(16)13(17-15(10)18)11-5-7-12(19-2)8-6-11/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGFNYHIWVQJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2N)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE
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2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE
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2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE
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2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE
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2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE
Reactant of Route 6
2-(4-METHOXYPHENYL)-8-METHYLIMIDAZO[1,2-(A)]PYRIDIN-3-AMINE

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